molecular formula C23H22ClN5 B2551697 3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 879578-36-6

3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2551697
CAS No.: 879578-36-6
M. Wt: 403.91
InChI Key: OGHIXQYVVHDFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H22ClN5 and its molecular weight is 403.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Compounds similar to "3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine" have been synthesized through various chemical reactions, demonstrating moderate anticancer activity. The crystal structure of these compounds has been elucidated, contributing to the understanding of their interaction with biological targets (Lu Jiu-fu et al., 2015).

Antimycobacterial Activity

Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their antimycobacterial properties against Mycobacterium tuberculosis, showing significant activity. This research contributes to the search for new therapeutic agents against tuberculosis (M. Biava et al., 2008).

Anti-inflammatory and Antimicrobial Activities

Further studies on pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as nonsteroidal anti-inflammatory drugs without ulcerogenic activity. These findings open new avenues for the development of safer anti-inflammatory medications (G. Auzzi et al., 1983). Additionally, novel syntheses of pyrazolo[3,4-d]pyrimidine derivatives have shown promising antibacterial activity, highlighting the versatility of this scaffold in drug discovery (S. Rostamizadeh et al., 2013).

Scaffold Hopping and Drug Design

The design of oxazolo[5,4-d]pyrimidines through a scaffold hopping strategy from pyrazolo[1,5-a]pyrimidine bases has led to the discovery of competitive CB2 neutral antagonists. This approach demonstrates the compound's utility in exploring cannabinoid receptor modulators for potential therapeutic applications (Wei Tuo et al., 2018).

Synthesis and Electrophilic Substitutions

Research into the electrophilic substitution reactions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines underscores the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold, facilitating the development of compounds with varied biological activities (K. Atta, 2011).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c1-27-11-13-28(14-12-27)22-15-21(18-5-3-2-4-6-18)26-23-20(16-25-29(22)23)17-7-9-19(24)10-8-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHIXQYVVHDFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.